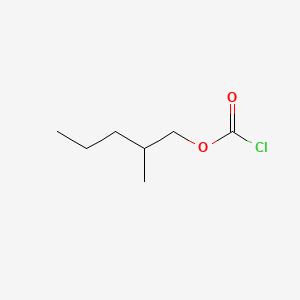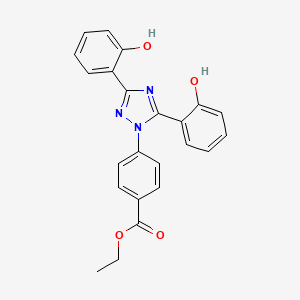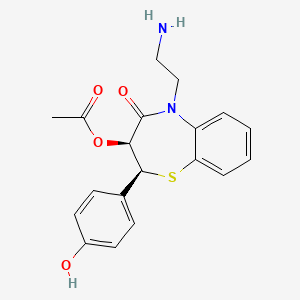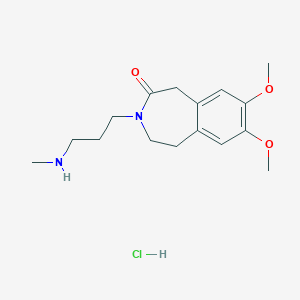
Ivabradine Impurity 12
Vue d'ensemble
Description
Ivabradine Impurity 12, also known as Ivabradine 12 Isomer Impurity, is a compound related to Ivabradine . Ivabradine is a novel heart rate lowering medication that can slow the heart rate by hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers .
Molecular Structure Analysis
The molecular formula of Ivabradine Impurity 12 is C16 H24 N2 O3 . Cl H . The structure includes a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms .Physical And Chemical Properties Analysis
The molecular weight of Ivabradine Impurity 12 is 328.83 . Further physical and chemical properties are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Spectroscopic and Volumetric Techniques for Estimation
A study by Kumar and Bhaskar (2019) developed spectrophotometric and titrimetric techniques for determining ivabradine impurities, including impurity-9 (IVA-9), which is closely related to ivabradine impurity-12. This research is critical for accurate quantification of ivabradine impurities in pharmaceutical formulations (Kumar & Bhaskar, 2019).
Forced Degradation Studies and In Silico Toxicology
Pikul et al. (2016) conducted forced degradation studies on ivabradine, which are essential for understanding the stability and formation of impurities, including impurity-12. These studies are crucial for ensuring the safety and efficacy of ivabradine-containing drugs (Pikul et al., 2016).
Computational and Spectral Studies
Kumar and Bhaskar (2019) also performed computational and spectral studies on IVA-9, a process-related impurity formed during ivabradine synthesis. These studies provide insights into the molecular structure and properties of such impurities, which can guide the development of more effective and safer pharmaceuticals (Kumar & Bhaskar, 2019).
Electrophysiological Effects and Antiarrhythmic Actions
Research by Koncz et al. (2011) focused on the electrophysiological effects of ivabradine. Understanding how ivabradine and its impurities influence cardiac function is vital for assessing the safety and therapeutic potential of ivabradine-based treatments (Koncz et al., 2011).
Clinical Use in Cardiac Conditions
The work of Koruth et al. (2017) reviewed the clinical use of ivabradine, highlighting its unique mechanism of action. Research into impurities like IVA-12 can contribute to a deeper understanding of the drug's overall impact on cardiac health (Koruth et al., 2017).
Molecular Interaction Studies
Bucchi et al. (2006) investigated ivabradine's interaction with HCN channels, which are integral to its therapeutic action. Such studies can inform the development of new drugs with fewer impurities and improved safety profiles (Bucchi et al., 2006).
Ivabradine's Pharmacodynamics and Toxicology
Savelieva and Camm (2008) discussed ivabradine's pharmacodynamics and safety profile. Understanding the toxicological implications of ivabradine and its impurities is critical for patient safety (Savelieva & Camm, 2008).
Impact on Portal Hypertension
A study by Chang et al. (2019) explored ivabradine's effects on portal hypertensive rats. This research provides valuable insights into the broader implications of ivabradine and its impurities on various health conditions (Chang et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
7,8-dimethoxy-3-[3-(methylamino)propyl]-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-17-6-4-7-18-8-5-12-9-14(20-2)15(21-3)10-13(12)11-16(18)19;/h9-10,17H,4-8,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUXOOATRHJXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ivabradine Impurity 12 | |
CAS RN |
85175-52-6 | |
| Record name | 7,8-Dimethoxy-3-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-DIMETHOXY-3-1,3,4,5-TETRAHYDRO-2H-3-BENZAZEPIN-2-ONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65SP8A4F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

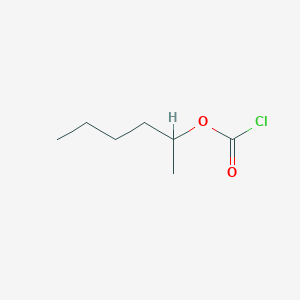
![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)
![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
